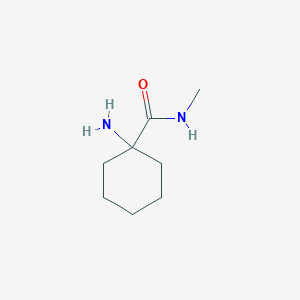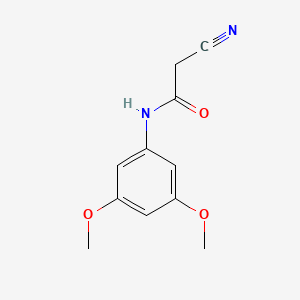
2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of specific precursors under controlled conditions. For example, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This suggests that similar methods could potentially be applied to synthesize 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid has been characterized using various techniques. For instance, the crystal structure of methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate was determined by X-ray structure determination, revealing a non-planar 2-aza-1,3-butadiene fragment . Additionally, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was studied using vibrational spectroscopy and DFT calculations, which provided a detailed understanding of its vibrational properties and electronic delocalization .
Chemical Reactions Analysis
The papers describe reactions of compounds that share functional groups with 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid. Derivatives of (diphenylmethylene-amino) acetic acid were reacted with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions highlight the reactivity of the amino acetic acid derivatives and suggest that 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid could also undergo similar reactions under the right conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid can be inferred from spectroscopic and computational studies. The dipeptide analog was characterized by infrared and Raman spectroscopies, and the vibrational wavenumbers were calculated using DFT methods . These studies provide a basis for understanding the physical properties such as solubility, melting point, and stability, as well as chemical properties like acidity, basicity, and reactivity of the amino acetic acid derivatives.
Aplicaciones Científicas De Investigación
Crystal Structure and Hydrogen Bonding
- Ortho-Fluorophenylglycine Structure : A study of 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound, revealed its planar acetate anion structure with hydrogen bonds formed between amino H atoms and carboxylate O atoms of adjacent molecules, demonstrating the importance of molecular structure and hydrogen bonding in similar compounds (Burns & Hagaman, 1993).
Synthesis and Structural Characterization
- Triorganotin(IV) Derivatives Synthesis : Triorganotin(IV) derivatives of similar compounds, like 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid, have been synthesized and characterized, indicating potential applications in organometallic chemistry (Baul et al., 2002).
Electrophilic Reactions
- Reactions with Sulfur Trioxide : Research on compounds such as (trifluoromethoxy)benzene demonstrates how these substances react with sulfur trioxide, suggesting similar reactivity for 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid in electrophilic reactions (Ansink & Cerfontain, 2010).
Anti-inflammatory Applications
- Anti-inflammatory Activity : The synthesis and anti-inflammatory activity of similar compounds, like substituted (2-phenoxyphenyl)acetic acids, highlight potential therapeutic applications for 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid in medicine (Atkinson et al., 1983).
Fluorinated Compound Synthesis
- Fluorinated α-Amino Ketones : The synthesis of fluorinated α-amino ketones from α-amino acids using trifluoro acetic anhydride suggests the potential use of 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid in synthesizing fluorinated compounds (Kolb et al., 1986).
Enhanced Pseudocapacitance Performance
- Electrochemical Properties : A study on the electrochemical properties of phenylglycine derivatives and their influence on pseudocapacitance performance provides insights into the possible electrochemical applications of 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid (Kowsari et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Target of Action
It is structurally related to riluzole , a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole is known to antagonize voltage-dependent Na+ channel currents and has low binding affinity for GABA and NMDA receptors . Therefore, it’s plausible that 2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid may interact with similar targets.
Mode of Action
Given its structural similarity to riluzole , it might share similar mechanisms. Riluzole is believed to reduce damage to motor neurons by inhibiting glutamate release , blocking some of the postsynaptic effects of glutamate by noncompetitive blockade of NMDA receptors , and potentiating postsynaptic GABA A-receptor function .
Biochemical Pathways
Based on its structural similarity to riluzole , it might be involved in the modulation of glutamatergic and GABAergic neurotransmission .
Pharmacokinetics
The compound’s pka and logd values suggest that it could be a promising analogue of natural aliphatic amino acids , which might influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on its structural similarity to riluzole , it might have neuroprotective effects.
Propiedades
IUPAC Name |
2-amino-2-[2-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)16-6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEJACWMGCIPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640939 |
Source


|
| Record name | Amino[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(2-(trifluoromethoxy)phenyl)acetic acid | |
CAS RN |
1101781-50-3 |
Source


|
| Record name | Amino[2-(trifluoromethoxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

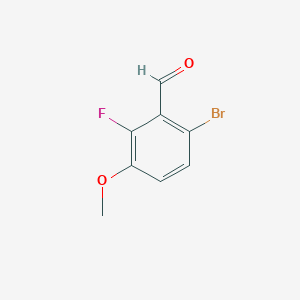
![1-[(Aminooxy)methyl]-3-fluorobenzene hydrochloride](/img/structure/B1292086.png)
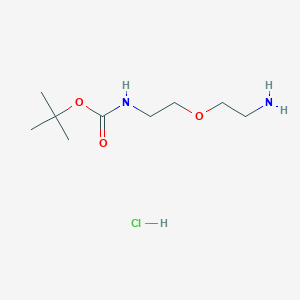
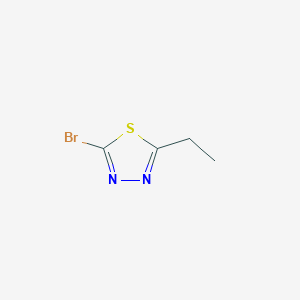
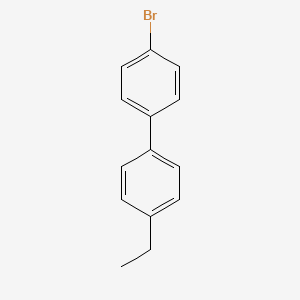
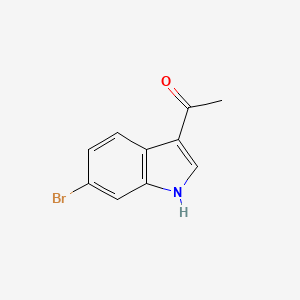
![Ethyl 2-[(but-3-en-1-yl)amino]acetate](/img/structure/B1292093.png)

![Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1292099.png)
![4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide](/img/structure/B1292102.png)
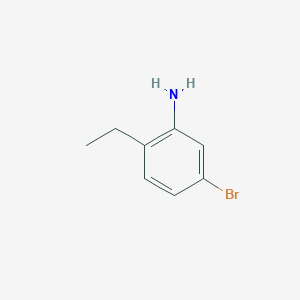
![2-Amino-4-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B1292108.png)
